

Application Note: Synthetic Utility of 2-Chloro-6-(trifluoromethoxy)benzaldehyde[1]

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Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethoxy)benzaldehyde

CAS No.: 1261822-56-3

Cat. No.: B1475052

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Executive Summary: The Strategic Value of the Scaffold

2-Chloro-6-(trifluoromethoxy)benzaldehyde (CAS: 1261822-56-3) represents a high-value pharmacophore building block, distinct from its more common trifluoromethyl (

) analogs. Its utility is driven by the unique electronic and steric properties of the trifluoromethoxy (

) group positioned ortho to the aldehyde.

In medicinal chemistry, this scaffold serves as a critical "pivot point" for accessing 8-trifluoromethoxy-substituted heterocycles (e.g., quinolines, quinazolines) and biaryl systems with enhanced metabolic stability. The

group acts as a superior bioisostere to

and

, offering unique conformational flexibility (via the C–O–C bond) and modulated lipophilicity () without the steric bulk of a tert-butyl group.

Key Physicochemical Profile

Property	Value / Description	Impact on Design
CAS Number	1261822-56-3	Unique identifier for procurement.[1]
Molecular Formula		MW: 224.56 g/mol .
Electronic Effect	()	Strong electron-withdrawing; deactivates ring, activates aldehyde.
Lipophilicity	High ()	Enhances membrane permeability and BBB penetration.
Steric Bulk	Moderate	adopts a twisted conformation orthogonal to the ring.

Synthetic Accessibility & Preparation Protocols

While available commercially, high-purity synthesis is often required for scale-up. Two primary routes exist: Directed Ortho-Lithiation (DoM) and Oxidation of Toluenes. The DoM route is preferred for laboratory scale due to higher regiocontrol.

Protocol A: Directed Ortho-Lithiation (DoM)

Objective: Synthesis of **2-Chloro-6-(trifluoromethoxy)benzaldehyde** from 1-chloro-3-(trifluoromethoxy)benzene.

Mechanism: The chlorine and trifluoromethoxy groups both direct lithiation to the position between them (C2), but steric hindrance usually forces lithiation to the C6 position (adjacent to

or

). Note: Careful temperature control is required to favor the desired isomer.

Reagents:

- Substrate: 1-Chloro-3-(trifluoromethoxy)benzene
- Base: LDA (Lithium diisopropylamide) or
-BuLi/TMEDA
- Electrophile: DMF (N,N-Dimethylformamide)
- Solvent: Anhydrous THF

Step-by-Step Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (50 mL) and 1-chloro-3-(trifluoromethoxy)benzene (10.0 mmol).
- Lithiation: Cool the solution to -78 °C. Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 20 minutes.
 - Critical Insight: The

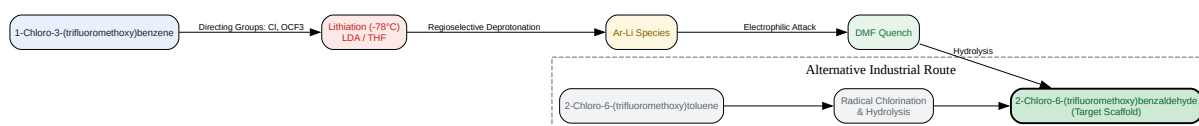
group is a moderate ortho-director. The presence of Cl at the meta position assists in directing the base to the C2 position relative to the Cl (which is C6 relative to the future aldehyde).
- Incubation: Stir at -78 °C for 1 hour. The solution typically turns pale yellow.
- Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Maintain temperature below -70 °C to prevent benzyne formation.
- Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous
.
- Workup: Extract with EtOAc (

mL). Wash combined organics with brine, dry over

, and concentrate.

- Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Visualization: Synthetic Pathways



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Caption: Figure 1. Primary laboratory synthesis via Directed Ortho-Lithiation (DoM) and alternative industrial oxidation route.

Synthetic Utility & Application Modules

The **2-Chloro-6-(trifluoromethoxy)benzaldehyde** scaffold offers three distinct vectors for chemical modification, enabling the rapid construction of diversity-oriented libraries.

Module A: Heterocycle Construction (Quinazolines)

The aldehyde and the ortho-chloro group provide a perfect setup for condensation-cyclization reactions, particularly for accessing 8-(trifluoromethoxy)quinazolines, a privileged class in kinase inhibitor design (e.g., EGFR inhibitors).

Protocol: One-Pot Cyclization with Guanidine

- Mix: Combine the benzaldehyde (1 equiv), Guanidine HCl (1.2 equiv), and (2.0 equiv) in DMF.
- Heat: Stir at 100 °C for 12 hours.
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#) Initial Schiff base formation at the aldehyde is followed by nucleophilic aromatic substitution (

) of the ortho-chloro group by the guanidine nitrogen.

- Note: The electron-withdrawing

group activates the ring, facilitating the displacement of the chloride.

- Isolate: Pour into ice water; filter the precipitate.

Module B: Suzuki-Miyaura Cross-Coupling

The steric crowding of the ortho-chloro group requires specialized catalytic systems. Standard

often fails due to the bulky

neighbor.

Optimized Conditions:

- Catalyst:

(5 mol%) + SPhos (10 mol%). SPhos is critical for sterically hindered chlorides.

- Base:

(2.0 equiv).[5]

- Solvent: Toluene/Water (10:1) at 100 °C.

- Outcome: Biaryl aldehydes retaining the

group, useful for creating atropisomeric ligands or biaryl drug cores.

Module C: Reductive Amination (Scaffold Decoration)

The aldehyde is highly reactive due to the electron-withdrawing nature of the neighbors.

Protocol:

- Imine Formation: Treat aldehyde with amine (

) in DCE with

(drying agent) for 2 hours.

- Reduction: Add

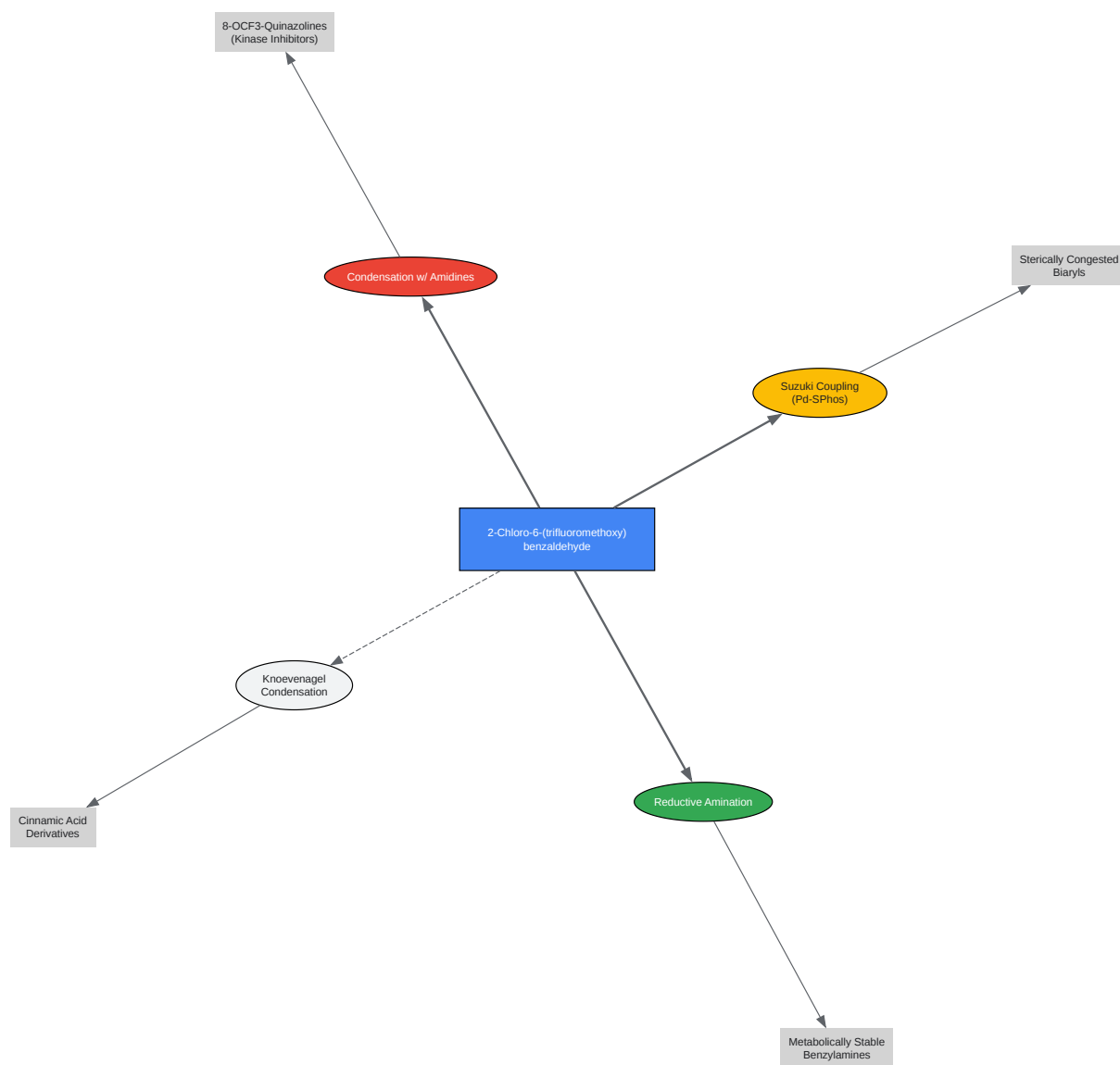
(1.5 equiv).

- Result: Formation of benzylamines with high metabolic stability at the benzylic position (steric protection by

and

).

Visualization: Divergent Utility Map



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Caption: Figure 2. Divergent synthetic utility map illustrating the transformation of the core scaffold into key medicinal chemistry targets.

References & Grounding

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